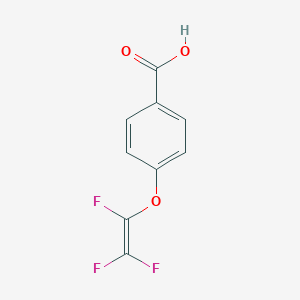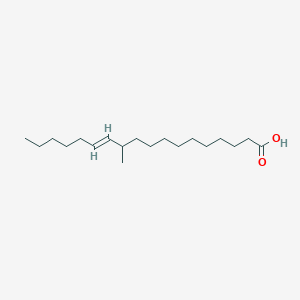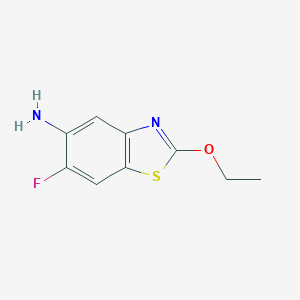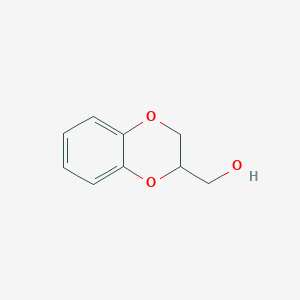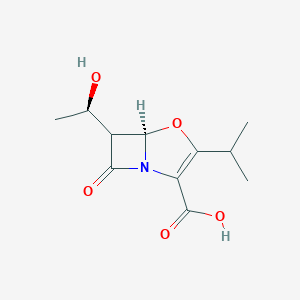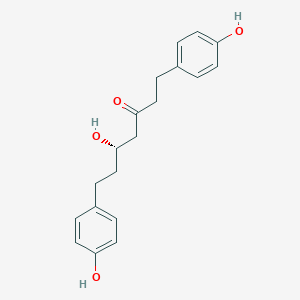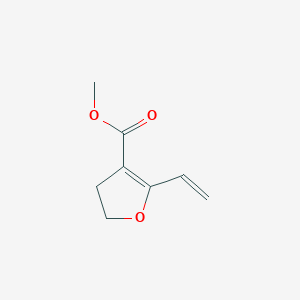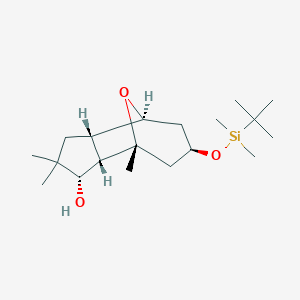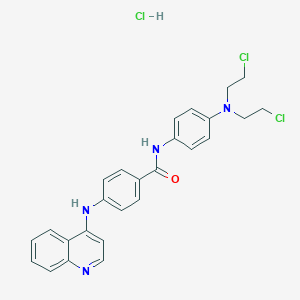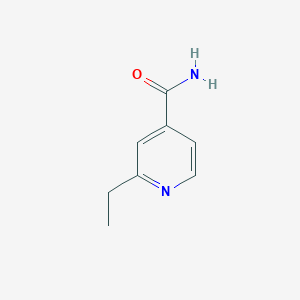
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed for human use. However, it has gained popularity in recent years as a recreational drug due to its potent analgesic effects. The purpose of
Mechanism of Action
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects:
U-47700 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure and death. U-47700 has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. It can be used to study the mechanisms of opioid action and potential treatments for chronic pain conditions. However, U-47700 also has several limitations, including its potential for abuse and dependence, and the risk of serious side effects such as respiratory failure.
Future Directions
There are several future directions for research on U-47700, including the development of safer and more effective opioid analgesics, the study of the mechanisms of opioid action, and the identification of potential treatments for chronic pain conditions. Additionally, research is needed to better understand the risks associated with U-47700 use and to develop strategies for preventing its abuse and dependence.
Conclusion:
In conclusion, U-47700 is a synthetic opioid analgesic drug that has gained popularity as a recreational drug due to its potent analgesic effects. It has been studied for its potential as a replacement for traditional opioids and as a treatment for chronic pain conditions. However, it also has a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure. Further research is needed to develop safer and more effective opioid analgesics and to better understand the risks associated with U-47700 use.
Synthesis Methods
U-47700 is synthesized by reacting cyclohexanone with 3,4-dichlorophenylacetic acid to form the intermediate 3,4-dichlorophenyl-2-cyclohexenone. This intermediate is then reacted with methylamine and pyrrolidine to form the final product, U-47700. The synthesis of U-47700 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
U-47700 has been used in scientific research to study its analgesic effects and potential as a treatment for pain. It has also been studied for its potential as a replacement for traditional opioids, which can be addictive and have serious side effects. U-47700 has been shown to have potent analgesic effects in animal models, and it has been suggested that it may be useful in treating chronic pain conditions.
properties
CAS RN |
130693-92-4 |
|---|---|
Product Name |
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
Molecular Formula |
C19H30Br2Cl2N2 |
Molecular Weight |
517.2 g/mol |
IUPAC Name |
(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrobromide |
InChI |
InChI=1S/C19H28Cl2N2.2BrH/c1-22(13-10-15-8-9-16(20)17(21)14-15)18-6-2-3-7-19(18)23-11-4-5-12-23;;/h8-9,14,18-19H,2-7,10-13H2,1H3;2*1H/t18-,19+;;/m0../s1 |
InChI Key |
ZQWCTTZWGNVXNW-DPSPSOFVSA-N |
Isomeric SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)[C@H]2CCCC[C@H]2N3CCCC3.Br.Br |
SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
synonyms |
BD 737 BD 738 BD-737 BD-738 BD737 BD738 cis-N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



